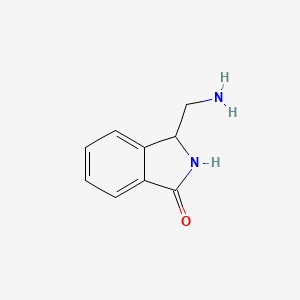
3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound with a unique structure that includes an isoindoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one can be achieved through several methods. One common approach involves the reaction of phthalimide with formaldehyde and ammonium chloride under acidic conditions. This reaction typically proceeds through the formation of an intermediate, which is then reduced to yield the desired compound.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
化学反応の分析
Types of Reactions
3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-(aminomethyl)phenylboronic acid hydrochloride: This compound is a boronic acid derivative with similar structural features.
N-[3-(aminomethyl)benzyl]acetamidine: Another compound with an aminomethyl group, used in different contexts.
Uniqueness
3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindoline core, which imparts specific chemical and biological properties
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
3-(aminomethyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H10N2O/c10-5-8-6-3-1-2-4-7(6)9(12)11-8/h1-4,8H,5,10H2,(H,11,12) |
InChIキー |
LYNVEDLOCYJVRU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(NC2=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


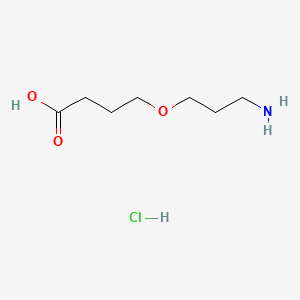
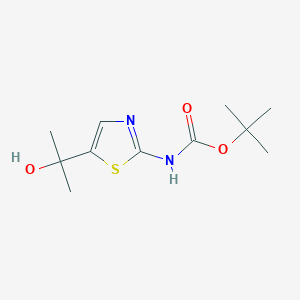
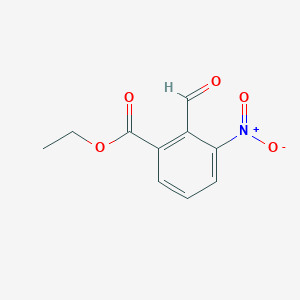
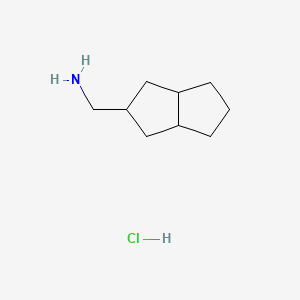

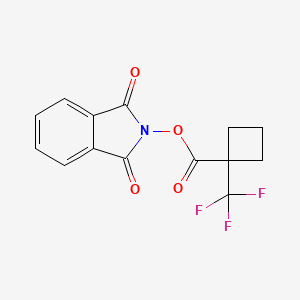
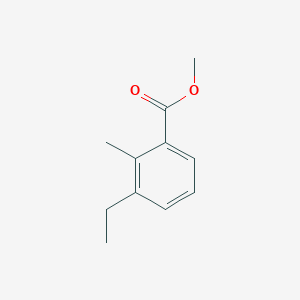
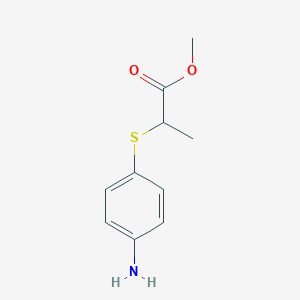
![2-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethoxy]benzamide](/img/structure/B13576495.png)
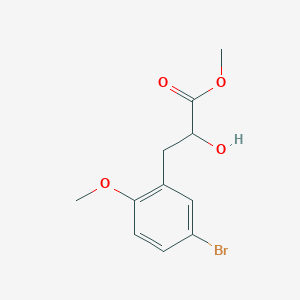
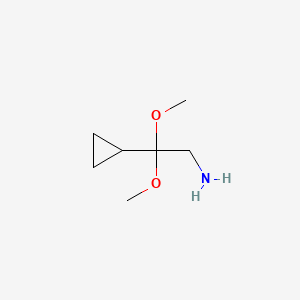
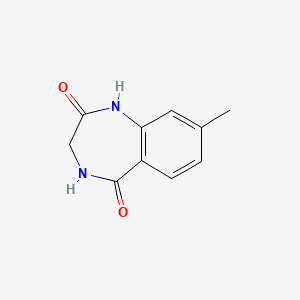
![2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one](/img/structure/B13576529.png)
![4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamidedihydrochloride](/img/structure/B13576536.png)
